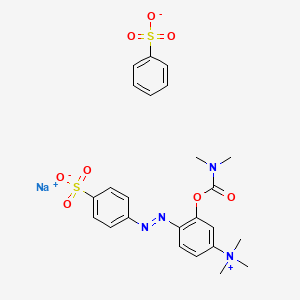
Ammonium, (3-hydroxy-4-(p-sulfophenylazo)phenyl)trimethyl-, sodium salt, benzenesulfonate, dimethylcarbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (3-hydroxy-4-(p-sulfophenylazo)phenyl)trimethyl-, sodium salt, benzenesulfonate, dimethylcarbamate (ester) is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is often used in biochemical assays and staining procedures due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the diazotization of an aromatic amine followed by azo coupling with a phenol derivative. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent azo compound formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
This compound is widely used in scientific research, particularly in:
Chemistry: As a reagent in various chemical reactions and assays.
Biology: For staining proteins and nucleic acids in electrophoresis and other biochemical assays.
Medicine: In diagnostic assays and as a marker in certain medical tests.
Industry: Used in the manufacturing of dyes and pigments due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with proteins and other biomolecules. The azo group in the compound allows it to bind to specific sites on proteins, making it useful in staining and detection applications. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.
類似化合物との比較
Similar Compounds
Ponceau S: Another azo dye with similar staining properties.
Coomassie Brilliant Blue: Used for protein staining in electrophoresis.
Amido Black: Another dye used for staining proteins in biochemical assays.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which provide unique staining properties and solubility characteristics. Its ability to form stable complexes with proteins and its vibrant color make it particularly useful in various scientific and industrial applications.
特性
CAS番号 |
66967-97-3 |
|---|---|
分子式 |
C24H27N4NaO8S2 |
分子量 |
586.6 g/mol |
IUPAC名 |
sodium;benzenesulfonate;4-[[2-(dimethylcarbamoyloxy)-4-(trimethylazaniumyl)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H22N4O5S.C6H6O3S.Na/c1-21(2)18(23)27-17-12-14(22(3,4)5)8-11-16(17)20-19-13-6-9-15(10-7-13)28(24,25)26;7-10(8,9)6-4-2-1-3-5-6;/h6-12H,1-5H3;1-5H,(H,7,8,9);/q;;+1/p-1 |
InChIキー |
XDMGSUMGCDAGRA-UHFFFAOYSA-M |
正規SMILES |
CN(C)C(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
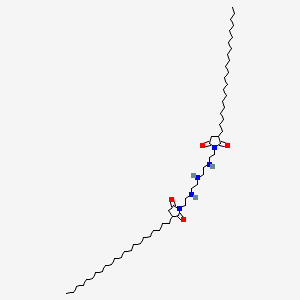
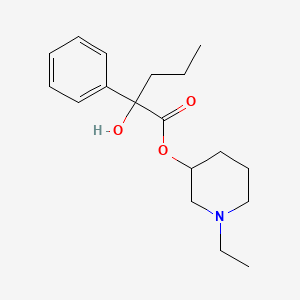
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
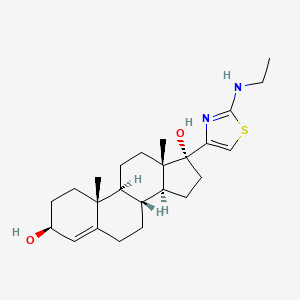
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
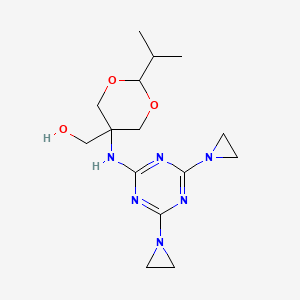
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
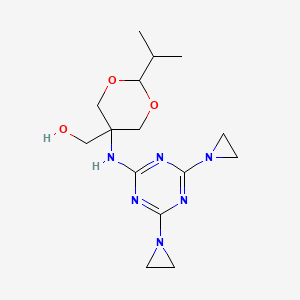

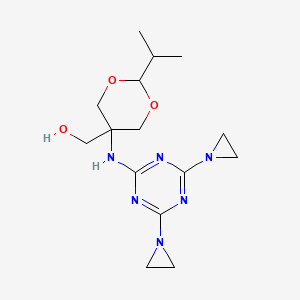
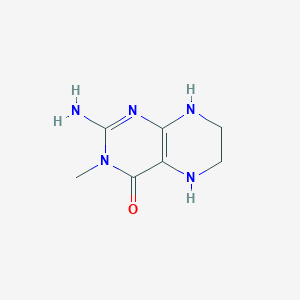
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)

